Methods and Technical Details
The synthesis of Methanone, phenyl-2H-tetrazol-5-yl- typically involves the following steps:
This method has shown to yield Methanone, phenyl-2H-tetrazol-5-yl- with high purity and efficiency, making it a preferred route for its synthesis in laboratory settings .
Structure and Data
The molecular formula for Methanone, phenyl-2H-tetrazol-5-yl- is with a molecular weight of 178.19 g/mol. The structure features a benzoyl group attached to a tetrazole ring, which can be represented by the following:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | Phenyl(tetrazolidin-5-yl)methanone |
| InChI | InChI=1S/C8H10N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5,8-12H |
| InChI Key | LIQALINCOLJVPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2NNNN2 |
The tetrazole ring provides unique electronic properties that contribute to the compound's reactivity and potential biological activity .
Reactions and Technical Details
Methanone, phenyl-2H-tetrazol-5-yl- can undergo various chemical reactions:
These reactions highlight the versatility of Methanone, phenyl-2H-tetrazol-5-yl-, making it useful for synthesizing a variety of derivatives that may possess distinct biological activities.
The mechanism of action of Methanone, phenyl-2H-tetrazol-5-yl-, particularly in biological contexts, involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind effectively to enzymes and receptors. This property enhances its utility in drug design as it can act as a bioisostere—substituting for functional groups to improve pharmacokinetic properties without significantly altering biological activity .
Physical and Chemical Properties
Methanone, phenyl-2H-tetrazol-5-yl exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | Approximately 193–195 °C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard lab conditions |
These properties suggest that Methanone, phenyl-2H-tetrazol-5-yl is suitable for various applications in both laboratory research and industrial processes .
Methanone, phenyl-2H-tetrazol-5-yl has several scientific uses:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2